molecular formula C9H11BrO3 B2497223 Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2411287-38-0

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2497223
CAS No.: 2411287-38-0
M. Wt: 247.088
InChI Key: QRKOBEXHIQGHLD-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is an organic compound belonging to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts significant strain and reactivity. It is used in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the bromination of bicyclo[1.1.1]pentane derivatives followed by esterification. One common method includes the reaction of bicyclo[1.1.1]pentane with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Amino or thio derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate involves its reactivity due to the strained bicyclic structure. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include nucleophilic attack on the carbonyl carbon or substitution at the bromine atom.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
  • Bicyclo[1.1.1]pentane derivatives

Uniqueness

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its bromine atom, which imparts distinct reactivity compared to other halogenated derivatives. This makes it particularly useful in substitution reactions and as a precursor for further functionalization.

Properties

IUPAC Name

methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-13-7(12)9-3-8(4-9,5-9)6(11)2-10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKOBEXHIQGHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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